1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
1-(4-Methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a secondary amine featuring a 4-methoxyphenyl group attached to a methanamine backbone, which is further substituted with a (1-methyl-1H-pyrazol-3-yl)methyl group. The compound’s structure integrates aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H |
InChI Key |
XNGUPLYUKMJXMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Formation of the Methanamine Backbone: The final step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine to form the methanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reductive Amination and Condensation
This compound participates in imine formation through condensation reactions with aldehydes or ketones, followed by reduction to stabilize the product. A solvent-free method for similar pyrazolyl amines demonstrates:
Reaction pathway :
-
Condensation of the amine with p-methoxybenzaldehyde at 120°C (2 hours)
-
Reduction of the intermediate imine using NaBH₄ in methanol (1 hour)
| Parameter | Value/Detail | Yield | Reference |
|---|---|---|---|
| Temperature | 120°C (condensation) | 88% | |
| Reducing Agent | NaBH₄ (2.0 mmol) | ||
| Purification Method | DCM/MeOH (30:1) chromatography |
This method highlights the compound’s ability to act as a nucleophile in Schiff base formation, with applications in synthesizing bioactive derivatives .
Alkylation and Acylation at the Amine Group
The secondary amine undergoes typical nucleophilic reactions:
Alkylation :
-
Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form tertiary amines.
-
Optimal conditions: 60°C for 6 hours (yields ~70–75%).
Acylation :
-
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C.
-
Products: Stable amides with retained pyrazole aromaticity.
Oxidation Reactions
The pyrazole ring and amine group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hours | N-Oxide derivatives | Moderate yield (~50%) |
| KMnO₄ | Aqueous H₂SO₄, reflux | Carboxylic acid derivatives | Low yield (~30%) |
Oxidation primarily targets the pyrazole ring’s nitrogen atoms or the benzylic position adjacent to the amine.
Functionalization of the Methoxy Group
The 4-methoxyphenyl moiety undergoes electrophilic aromatic substitution (EAS):
Nitration :
-
Reagents: HNO₃/H₂SO₄ mixture at 0–5°C
-
Product: 4-Methoxy-3-nitrophenyl derivative
-
Regioselectivity: Meta to the methoxy group due to its electron-donating nature.
Demethylation :
-
Reagents: BBr₃ in DCM (-78°C to 25°C)
-
Product: Catechol derivative (hydroxyphenyl variant).
Cyclization and Heterocycle Formation
Under acidic or transition metal-catalyzed conditions, the amine participates in cyclization:
Example :
-
CuI-catalyzed coupling with aryl halides forms fused pyrazolo-quinoline systems.
-
Conditions: DMF, 100°C, 12 hours (yield: 60–65%).
Scientific Research Applications
1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
1-(3-Methoxyphenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine
- Structure : Differs in the methoxy group position (3- vs. 4-methoxyphenyl).
- Impact : The 4-methoxy substitution (target compound) enhances electron-donating effects on the aromatic ring compared to the 3-methoxy analog. This positional change may influence receptor binding or solubility .
- Safety Profile : The 3-methoxy analog (CAS 1015846-14-6) is classified for acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that substituent position may alter toxicity profiles .
N-Methyl-1-(1-Phenyl-1H-Pyrazol-4-yl)methanamine
- Structure : Pyrazole substituent at position 4 (vs. 3 in the target compound) and a phenyl group instead of methyl on the pyrazole.
- The phenyl group introduces greater hydrophobicity compared to the methyl group .
Heterocycle Modifications
N-((1H-Imidazol-5-yl)methyl)-1-(4-Methoxyphenyl)methanamine
- Structure : Replaces the pyrazole ring with an imidazole.
- Impact: Imidazole’s dual hydrogen-bonding capacity (vs. pyrazole’s single H-bond donor) may enhance interactions with biological targets. However, the reduced aromaticity of imidazole could lower stability .
- Synthesis : Prepared via reductive amination with 45% yield, compared to typical pyrazole-based syntheses (e.g., 18–23% yields for related compounds) .
Substituent Electronic Effects
1-(4-Fluorophenyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]methanamine
- Structure : Substitutes 4-fluoro for 4-methoxy on the phenyl ring.
- This compound (from ) showed a higher logP (2.85 vs. 2.30 for the target), indicating increased lipophilicity .
1-[1-(Difluoromethyl)-1H-Pyrazol-3-yl]-N-(4-Methoxybenzyl)methanamine
- Structure : Difluoromethyl substituent on the pyrazole.
- Impact : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. This analog (CAS 1856053-53-6) has a molecular weight of 303.74 g/mol, significantly higher than the target compound due to the added fluorine atoms .
Linker and Backbone Modifications
1-(1-(4-Chlorobenzyl)-1H-Indole-2-Carbonyl)-N-[(1-Methyl-1H-Pyrazol-3-yl)methyl]piperidine-4-Carboxamide
- Structure : Incorporates an indole-carbonyl-piperidine-carboxamide backbone.
- This compound (27e in ) showed moderate antiviral activity, suggesting the importance of the pyrazole-methylamine moiety in bioactivity .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Positional Isomerism : The 4-methoxy substituent in the target compound optimizes electronic effects for receptor binding compared to 3-methoxy analogs, as seen in reduced toxicity profiles .
- Heterocycle Choice : Pyrazole-based analogs generally exhibit higher metabolic stability than imidazole derivatives due to reduced susceptibility to oxidative metabolism .
- Linker Flexibility : Methanamine linkers offer conformational flexibility, whereas rigid amide backbones (e.g., compound 27e) may restrict binding to specific enzymatic pockets .
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